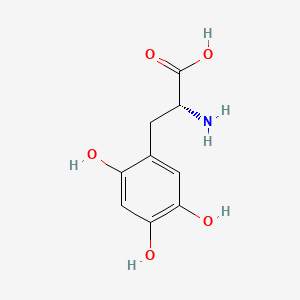

6-Hydroxydopa, D-

Description

Historical Context and Discovery in Research

The compound 6-Hydroxydopa (6-OH-DOPA), a derivative of the amino acid levodopa (B1675098) (L-DOPA), was first described in the scientific literature in 1969. wikipedia.org Its discovery and subsequent investigation have been closely linked to the study of catecholaminergic neurons, which are crucial for various functions in the central and peripheral nervous systems. Initially, research focused on its properties as a neurotoxic agent, stemming from its role as a precursor, or prodrug, to the well-known neurotoxin 6-hydroxydopamine (6-OHDA). wikipedia.org This conversion allows it to be administered systemically, as it can cross the blood-brain barrier, a significant advantage over the direct administration of 6-OHDA required in many experimental models. wikipedia.org Early studies established 6-Hydroxydopa as a tool for selectively destroying noradrenergic and dopaminergic neurons, which has been instrumental in developing animal models for neurodegenerative diseases, most notably Parkinson's disease. wikipedia.orgnih.gov

Role in Biological Systems: A Research Perspective

From a research perspective, 6-Hydroxydopa, specifically the D-isomer, has been identified as having multiple roles within biological systems, extending beyond its initial characterization as a neurotoxin precursor. It is a polyhydroxylated derivative of the amino acid tyrosine and is known for its chemical reactivity and redox capacity. tandfonline.com

Recent research has uncovered a more specific role for 6-Hydroxy-DOPA as a selective and effective allosteric inhibitor of the RAD52 single-strand annealing (ssDNA) binding domain. medchemexpress.com This discovery has opened new avenues for its investigation in the context of cancer research, as RAD52 is a key component of the DNA repair machinery in cells, and its inhibition can be a strategy to selectively target cancer cells, particularly those deficient in other DNA repair pathways like BRCA1. medchemexpress.com In this context, 6-Hydroxy-DOPA has been shown to selectively reduce the viability of BRCA1-deficient triple-negative breast cancer cell lines. medchemexpress.com

Furthermore, the oxidized form of 6-Hydroxydopa, topa quinone, has been identified as an active cofactor in copper amine oxidases, enzymes that are crucial for the metabolism of primary amines. tandfonline.com This quinone is produced through the post-translational modification of a specific tyrosine residue within the enzyme. tandfonline.com This dual role, as both a neurotoxic agent and a component of enzymatic function, highlights the complex and context-dependent biological activities of this compound.

Methodological Significance in Experimental Research

The primary methodological significance of 6-Hydroxydopa in experimental research lies in its ability to induce selective degeneration of catecholaminergic neurons. wikipedia.orgnih.gov This property has been extensively utilized to create animal models of Parkinson's disease. nih.gov By administering 6-Hydroxydopa, which is then converted to 6-OHDA in the brain, researchers can replicate the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease. nih.govwikipedia.org These models are invaluable for studying the pathophysiology of the disease, as well as for the development and testing of new therapeutic strategies. nih.govwikipedia.org

The use of 6-Hydroxydopa offers specific advantages in these models. Its ability to cross the blood-brain barrier allows for systemic administration, which can produce different patterns of neurodegeneration compared to the direct intracerebral injection of 6-OHDA. wikipedia.orgnih.gov For instance, systemic administration in neonatal rats has been shown to cause marked and selective changes in the development of central noradrenergic neurons. nih.gov

More recently, the identification of D-6-Hydroxydopa as a RAD52 inhibitor has expanded its methodological significance into the field of cancer biology. medchemexpress.com It is now used as a tool to study DNA repair mechanisms and to screen for potential anticancer agents. medchemexpress.com Its ability to selectively inhibit RAD52-mediated recombination provides a specific mechanism to explore in cancer cells with particular genetic vulnerabilities. medchemexpress.com

Research Findings on 6-Hydroxydopa and its Metabolite

The following tables summarize key research findings related to the effects of 6-Hydroxydopa and its active metabolite, 6-OHDA.

Table 1: Effects of 6-OHDA (Metabolite of 6-Hydroxydopa) on Neurotransmitter Levels in Rats

| Brain Region | Neurotransmitter Change | Reference |

| Neocortex | Reduction in Norepinephrine (B1679862) | nih.gov |

| Hippocampus | Reduction in Norepinephrine | nih.gov |

| Cerebellum | Elevation in Norepinephrine | nih.gov |

| Striatum | No change in Dopamine (B1211576) | nih.gov |

Table 2: Inhibitory Activity of D-6-Hydroxydopa

| Target | Effect | Cell Line | Research Context | Reference |

| RAD52 | Selective allosteric inhibitor | U20S, HEK293T | Cancer Research | medchemexpress.com |

| RAD52-mediated recombination | Selective inhibition | U20S | Cancer Research | medchemexpress.com |

| BRCA1-deficient cells | Reduced viability | HCC1937 | Breast Cancer Research | medchemexpress.com |

Structure

3D Structure

Properties

CAS No. |

29979-41-7 |

|---|---|

Molecular Formula |

C9H11NO5 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m1/s1 |

InChI Key |

YLKRUSPZOTYMAT-RXMQYKEDSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)O)C[C@H](C(=O)O)N |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Functions of 6 Hydroxydopa

Biosynthesis and Formation Mechanisms in Biological Systems

The formation of 6-Hydroxydopa (D-), also known as 2,4,5-trihydroxyphenylalanine, can occur through several endogenous pathways involving enzymatic and catalytic processes.

Human tyrosinase, a key enzyme in melanin (B1238610) synthesis, can catalyze the formation of 6-Hydroxydopa. medicaljournalssweden.semedicaljournals.se This enzymatic reaction involves the oxygenation of 2,4-dihydroxyphenylalanine to produce 6-Hydroxydopa. medicaljournalssweden.semedicaljournals.se The reaction is dependent on the presence of a reducing co-substrate, such as dopa or dopamine (B1211576). medicaljournalssweden.semedicaljournals.se The rate of oxygenation of 2,4-dihydroxyphenyl-D,L-alanine by human tyrosinase has been observed to be of a similar magnitude to that of L-tyrosine, the enzyme's natural substrate. medicaljournalssweden.se

A study utilizing tyrosinase from cultured human melanoma cells demonstrated the formation of 6-Hydroxydopa. The presence of a co-substrate was essential for the reaction to proceed. With dopa as the co-substrate, 9.6 nmol of 6-Hydroxydopa was formed in 5 minutes, while dopamine as a co-substrate resulted in the formation of 1.8 nmol in the same timeframe. medicaljournalssweden.se

Table 1: Formation of 6-Hydroxydopa by Human Tyrosinase with Different Co-substrates

| Co-substrate | Amount of 6-Hydroxydopa Formed (nmol in 5 min) |

|---|---|

| Dopa | 9.6 |

| Dopamine | 1.8 |

| None | Not measurable |

Methaemoglobin has been shown to catalyze the formation of 6-Hydroxydopa from tyrosine. nih.govmedicaljournalssweden.se This catalytic activity was observed in extracts of bovine retina and choroid, which contain significant amounts of methaemoglobin. nih.govmedicaljournalssweden.se The reaction requires the presence of ascorbic acid. nih.govmedicaljournalssweden.se The role of hydrogen peroxide is also significant in this process; its addition increases the rate of formation of both dopa and 6-Hydroxydopa, whereas the addition of catalase diminishes it. nih.gov

Table 2: Factors Influencing Methaemoglobin-Catalysed Formation of 6-Hydroxydopa

| Factor | Effect on 6-Hydroxydopa Formation |

|---|---|

| Addition of Hydrogen Peroxide | Increased rate of formation nih.gov |

| Addition of Catalase | Diminished rate of formation nih.gov |

The oxidation of the neurotransmitter dopamine by a peroxidase/hydrogen peroxide system can lead to the formation of the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govunina.it This process is critically dependent on the presence of hydrogen peroxide. nih.govunina.it While the direct formation of 6-Hydroxydopa (the amino acid) from dopamine via this specific pathway is not explicitly detailed in the provided research, it is noted that under conditions of excess hydrogen peroxide, the oxidation of dopamine can be diverted to produce 6-hydroxydopamine. researchgate.net This suggests a pathway where dopamine is first hydroxylated. The mechanism is thought to involve the nucleophilic attack of the hydrogen peroxide anion on dopaminequinone, a product of dopamine oxidation. nih.gov

6-Hydroxydopa serves as a precursor and prodrug for the potent neurotoxin 6-hydroxydopamine (6-OHDA). nih.govwikipedia.org A significant advantage of 6-Hydroxydopa is its ability to cross the blood-brain barrier, which allows for systemic administration to achieve effects within the central nervous system. wikipedia.org Following its entry into the brain, 6-Hydroxydopa is biotransformed into 6-hydroxydopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). nih.gov This conversion is a critical step for its neurotoxic activity, as 6-OHDA itself does not readily cross the blood-brain barrier. wikipedia.orgnih.gov The administration of 6-Hydroxydopa leads to the destruction of catecholamine-containing neurons, specifically noradrenergic neurons, a process mediated by its conversion to 6-OHDA. nih.govnih.gov

Endogenous Formation Pathways

Enzymatic Roles and Cofactor Function

Beyond its role as a precursor to a neurotoxin, 6-Hydroxydopa has a functional role as a redox cofactor at the active site of certain enzymes. nih.govresearchgate.net It has been identified in bovine serum amine oxidase. nih.gov In this context, the active form is 2,4,5-trihydroxyphenylalanine quinone (topaquinone or TPQ), which is formed through the post-translational modification of a specific tyrosine residue within the enzyme's polypeptide chain. researchgate.net This discovery was significant as it indicated that pyrroloquinoline quinone (PQQ) was not the active site cofactor in mammalian copper amine oxidases as previously thought. nih.govresearchgate.net The presence of 6-Hydroxydopa as a cofactor is essential for the catalytic activity of these enzymes. nih.govresearchgate.net

Identification as an Active Site Cofactor (Topaquinone) in Copper Amine Oxidases

6-Hydroxydopa, in its oxidized quinone form known as topaquinone (TPQ), is a crucial redox cofactor in the active site of most copper-containing amine oxidases (CAOs). nih.gov Its identification marked a significant advancement in understanding the catalytic mechanisms of this enzyme class. For years, the organic cofactor in these enzymes was thought to be pyrroloquinoline quinone (PQQ). However, in 1990, research on bovine serum amine oxidase definitively identified the cofactor as 2,4,5-trihydroxyphenylalanine quinone, or topaquinone. nih.govmdpi.com This discovery was accomplished through the analysis of an active-site pentapeptide (Leu-Asn-X-Asp-Tyr) using mass spectrometry, UV-visible spectroscopy, and proton nuclear magnetic resonance, which identified the unknown residue 'X' as 6-hydroxydopa. nih.govresearchgate.net This finding established that 6-hydroxydopa, a compound previously implicated in neurotoxicity, serves a vital functional role within an enzyme active site. nih.govresearchgate.net

In mammalian CAOs, such as the extensively studied bovine serum amine oxidase (BSAO), the topaquinone cofactor derived from 6-hydroxydopa is central to the enzyme's catalytic activity. nih.govresearchgate.net It directly participates in the oxidative deamination of primary amine substrates. The cofactor acts as the initial site of reaction with the amine substrate, forming a Schiff base intermediate. acs.org Subsequent steps involving proton abstraction and hydrolysis, facilitated by the cofactor, lead to the release of an aldehyde product and the reduction of the topaquinone cofactor. acs.orgnih.gov This establishes TPQ as a key player in the aminotransferase mechanism employed by these enzymes. acs.org

Copper amine oxidases are typically homodimeric proteins, with each subunit containing one copper (II) ion and one topaquinone cofactor. rsc.orgrsc.org This establishes a 1:1 stoichiometry between the organic cofactor (TPQ) and the metal cofactor (Cu(II)) within each active monomer of the enzyme. core.ac.uk The biogenesis of the TPQ cofactor itself has a specific reaction stoichiometry. The conversion of the precursor tyrosine residue into topaquinone is a six-electron oxidation process that consumes two molecules of molecular oxygen (O₂) and produces one molecule of hydrogen peroxide (H₂O₂) for every molecule of TPQ formed. nih.govdeepdyve.com

| Component | Stoichiometry per Enzyme Subunit |

| Topaquinone (TPQ) | 1 |

| Copper (II) ion | 1 |

Table 1: Stoichiometry of Topaquinone and Copper Cofactors in a typical Copper Amine Oxidase subunit.

Catalytic Reaction Mechanisms Involving 6-Hydroxydopa Quinone

The catalytic cycle of copper amine oxidases featuring the 6-hydroxydopa quinone (topaquinone) cofactor proceeds via a ping-pong bi-bi mechanism, which consists of two distinct half-reactions. rsc.orgrsc.org

Reductive Half-Reaction:

The cycle begins with the reaction between the amine substrate and the C-5 carbonyl group of the oxidized topaquinone (TPQ_ox) to form a substrate Schiff base intermediate. acs.org

A conserved aspartate residue acts as a base, abstracting a proton from the substrate's α-carbon. rsc.org

This leads to the formation of a product Schiff base and subsequent hydrolysis releases the aldehyde product. nih.gov

The result of this half-reaction is the two-electron reduction of the TPQ cofactor to its aminoquinol form (TPQ_red). acs.orgacs.org The cofactor serves as a temporary storage site for the reducing equivalents derived from the substrate. acs.org

Oxidative Half-Reaction:

The reduced cofactor (TPQ_red) is re-oxidized by molecular oxygen. rsc.orgrsc.org

This process involves the transfer of electrons from the reduced cofactor to O₂, which is proposed to involve the active-site copper ion. acs.orgacs.org A mechanism suggests the reduction of O₂ by Cu(I) to form a Cu(II)-superoxide species, which is further reduced by the topaquinone semiquinone radical (TPQ_sq). acs.orgacs.org

This half-reaction produces hydrogen peroxide (H₂O₂) and regenerates the oxidized, catalytically active form of the topaquinone cofactor, completing the cycle. rsc.orgacs.org

During catalysis, the TPQ cofactor can exhibit different conformations within the active site, described as "on-copper" and "off-copper," which are critical for different steps of the reaction. rsc.orgrsc.orgnih.gov

Biogenesis of the Topaquinone Cofactor

The formation of the topaquinone cofactor is a remarkable example of post-translational modification. nih.gov It is generated from a specific, highly conserved tyrosine residue within the polypeptide chain of the amine oxidase. nih.govrsc.org This biogenesis is a self-processing, autocatalytic event that requires only the apoenzyme (the protein without its cofactors), molecular oxygen, and the copper (II) ion. nih.govuwec.eduacs.org No external enzymes are needed for this transformation. acs.orguwec.edu

| Step | Reactants | Products | Key Features |

| 1. Hydroxylation | Precursor Tyrosine, O₂, Cu(II) | 6-Hydroxydopa (DOPA) intermediate, H₂O | Copper-dependent monooxygenation of the tyrosine ring. |

| 2. Oxidation | DOPA intermediate, O₂, Cu(II) | Topaquinone (TPQ), H₂O₂ | Further oxidation steps leading to the final quinone structure. |

Table 2: Simplified Steps in the Biogenesis of Topaquinone.

Degradation and Metabolic Pathways

Pathways Involving Oxidation and Quinone Formation

The metabolic fate of 6-Hydroxydopa is intrinsically linked to its propensity for oxidation and the reactivity of its resulting quinone form. Within the catalytic cycle of copper amine oxidases, the topaquinone cofactor undergoes a continuous cycle of reduction to an aminoquinol and re-oxidation back to the quinone, which represents a form of metabolic processing within the enzyme's active site. acs.orgacs.org

While specific metabolic degradation pathways for free 6-Hydroxydopa are not extensively detailed in the provided context, the degradation of similar quinone structures provides insight into potential pathways. The degradation of quinones in biological or environmental systems often involves further oxidative processes. These can include hydroxylation, oxidative cleavage of the quinone ring, rearrangement, and deamination. nih.govnih.gov Reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen can play a significant role in driving these degradation pathways, leading to the breakdown of the core quinone structure. nih.gov Therefore, it is plausible that the degradation of 6-hydroxydopa quinone would proceed through similar oxidative pathways involving ring opening and the formation of smaller, more easily metabolized molecules.

Involvement in Broader Metabolic Pathways (e.g., Tyrosine Metabolism)

While not a direct intermediate in the canonical pathway of tyrosine catabolism or catecholamine biosynthesis, 6-Hydroxydopa, D- (also known as 2,4,5-trihydroxyphenylalanine) holds a significant position in related enzymatic processes. Its connection to the broader tyrosine metabolism is primarily established through the action of tyrosinase, an enzyme central to melanin synthesis, and its structural relationship to L-dopa, a key product of tyrosine hydroxylation.

The primary pathway of tyrosine metabolism begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-dopa) by the enzyme tyrosine hydroxylase. nih.gov L-dopa then serves as a precursor for the synthesis of catecholamines, including dopamine, norepinephrine (B1679862), and epinephrine, or is oxidized by tyrosinase to form intermediates for melanin production. nih.gov

6-Hydroxydopa, D- emerges from a parallel enzymatic reaction where tyrosinase acts on a different substrate, 2,4-dihydroxyphenylalanine. This reaction underscores the broader substrate specificity of tyrosinase and links 6-Hydroxydopa, D- to the enzymatic machinery of melanin synthesis.

Enzymatic Formation by Tyrosinase

Research has demonstrated that tyrosinase, an enzyme obtained from cultured human melanoma cells, can oxygenate 2,4-dihydroxyphenylalanine to produce 6-Hydroxydopa, D-. core.ac.uk This enzymatic conversion is dependent on the presence of a reducing co-substrate, such as L-dopa or dopamine. core.ac.uk The rate of this oxygenation reaction is comparable to the rate of L-tyrosine oxygenation, which is the conventional substrate for tyrosinase. core.ac.uk

The reaction catalyzed by human tyrosinase highlights a specific biochemical pathway for the formation of 6-Hydroxydopa, D-. This process is distinct from the mainstream tyrosine metabolic pathway but utilizes the same key enzyme involved in melanogenesis.

Role as a Redox Cofactor in Amine Oxidases

In a separate biochemical context, 6-Hydroxydopa has been identified as a crucial redox cofactor at the active site of bovine serum amine oxidase. researchgate.net This discovery was significant as it indicated that, contrary to some previous theories, pyrroloquinoline quinone is not the active site cofactor in mammalian copper amine oxidases. researchgate.net The presence of 6-Hydroxydopa as an integral part of an enzyme's active site suggests it has a functional role in enzymatic catalysis. researchgate.net

An active site, cofactor-containing peptide has been isolated from bovine serum amine oxidase, and sequencing revealed the presence of 6-Hydroxydopa. researchgate.net This finding points to a post-translational modification of a tyrosine residue to form the active cofactor.

The following interactive data tables provide detailed research findings on the enzymatic production of 6-Hydroxydopa, D- and its function as an enzyme cofactor.

| Parameter | Description | Value/Finding | Reference |

|---|---|---|---|

| Enzyme | Human Tyrosinase | - | core.ac.uk |

| Substrate | 2,4-dihydroxyphenylalanine | - | core.ac.uk |

| Product | 6-Hydroxydopa, D- (2,4,5-trihydroxyphenylalanine) | - | core.ac.uk |

| Co-substrate Requirement | Dependent on a reducing co-substrate | L-dopa or dopamine | core.ac.uk |

| Reaction Rate Comparison | The rate of oxygenation of 2,4-dihydroxyphenyl-D,L-alanine was similar to that of L-tyrosine. | Qualitatively similar | core.ac.uk |

| Parameter | Description | Value/Finding | Reference |

|---|---|---|---|

| Enzyme | Bovine Serum Amine Oxidase | - | researchgate.net |

| Function of 6-Hydroxydopa, D- | Redox cofactor at the active site | - | researchgate.net |

| Active Site Peptide Sequence | Sequence of the pentapeptide containing the cofactor | Leu-Asn-X-Asp-Tyr (where X is 6-Hydroxydopa) | researchgate.net |

| Significance | Identified 6-Hydroxydopa as the active site cofactor in a mammalian copper amine oxidase, supplanting previous hypotheses about pyrroloquinoline quinone. | - | researchgate.net |

Cellular and Molecular Mechanisms of 6 Hydroxydopa Action

Mechanisms of Neurotoxicity in Research Contexts

The neurotoxicity of 6-hydroxydopa (6-OHDA) is a focal point of research, particularly in the creation of experimental models for Parkinson's disease. nih.gov Its selective destruction of catecholaminergic neurons provides a valuable tool for investigating the pathogenesis of neurodegenerative disorders. nih.gov The mechanisms underlying this toxicity are multifaceted, primarily revolving around the induction of oxidative stress and mitochondrial dysfunction.

A primary mechanism of 6-OHDA-induced neurotoxicity is its ability to generate reactive oxygen species (ROS), leading to a state of oxidative stress within neuronal cells. nih.govmdpi.com This process is initiated by the rapid autoxidation of 6-OHDA, which produces a cascade of potentially toxic products. nih.gov

The autoxidation of 6-OHDA leads to the formation of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). ucsf.edu The production of H₂O₂ is a critical step in the toxic cascade. unina.itnih.govnih.gov Studies have shown that 6-OHDA taken up by dopaminergic neurons produces intracellular H₂O₂. nih.gov This process is dependent on dopamine (B1211576) transporters, as evidenced by the fact that co-injection with a dopamine reuptake inhibitor completely inhibits the elevation of intracellular H₂O₂. nih.gov

The generation of these ROS is not a transient event. Research indicates that while 6-OHDA itself rapidly oxidizes, it can initiate a delayed and sustained phase of intracellular ROS production. nih.gov This secondary wave of ROS contributes significantly to the compound's cytotoxicity. nih.gov The superoxide radical is a primary oxygen radical formed when an oxygen molecule accepts a single electron. mdpi.comnih.gov It can be converted to other ROS, contributing to cellular damage. mdpi.com

Table 1: Reactive Oxygen Species Generated by 6-Hydroxydopa

| Reactive Oxygen Species | Method of Generation | Key Findings | References |

|---|---|---|---|

| Superoxide Radical (O₂⁻) | Autoxidation of 6-OHDA | Detected by reduction of cytochrome c. | ucsf.edu |

| Hydrogen Peroxide (H₂O₂) | Autoxidation of 6-OHDA | Accumulation demonstrated by oxygen return after catalase addition. | ucsf.edu |

| Hydroxyl Radical (•OH) | Haber-Weiss reaction (between H₂O₂ and O₂⁻) | Detected by ethylene formation from β-methylthiopropionaldehyde. | ucsf.edunih.gov |

| Singlet Oxygen (¹O₂) | Oxidation of rhododendrol-catechol (a related compound) | Observed via reaction with 4-oxo-TEMP. | nih.govresearchgate.net |

The generation of ROS by 6-OHDA significantly alters the intracellular redox status of neurons. This is characterized by a depletion of cellular antioxidants, such as glutathione (B108866) (GSH). nih.gov In human neuroblastoma cells, exposure to 6-OHDA leads to a significant decrease in GSH concentrations and the GSH:GSSG ratio within hours. nih.gov This shift in the redox balance towards an oxidized state contributes to cellular dysfunction and eventual cell death. nih.gov While there can be an adaptive increase in GSH concentrations after prolonged exposure, the initial oxidative insult is a key trigger for toxicity. nih.gov The redox homeostasis of a cell is a delicate balance between ROS and antioxidant molecules, and its disruption can lead to pathological conditions. nih.gov

The neurotoxicity of 6-OHDA is closely linked to iron dyshomeostasis. nih.gov Iron is an essential metal, but its dysregulation can lead to oxidative stress and neurodegeneration. nih.govnih.gov 6-OHDA has the ability to release ferrous iron (Fe²⁺) from protein storage sites. nih.gov This free iron can then participate in the Fenton reaction, reacting with H₂O₂ to produce highly reactive hydroxyl radicals (•OH), which cause widespread cellular damage. researchgate.net The presence of iron has been shown to increase the production of hydroxyl radicals by 6-OHDA in vitro. researchgate.net This interplay between 6-OHDA and iron exacerbates oxidative stress and contributes to the neurodegenerative process. nih.gov

Mitochondria are primary targets of 6-OHDA-induced toxicity. researchgate.net The disruption of mitochondrial function and cellular bioenergetics is a central element in the neurodegenerative cascade initiated by this compound.

6-OHDA has been shown to directly inhibit components of the mitochondrial respiratory chain, particularly Complex I (NADH dehydrogenase) and Complex IV (cytochrome c oxidase). researchgate.netnih.gov Inhibition of these complexes disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of mitochondrial ROS. nih.govresearchgate.net Studies have demonstrated that 6-OHDA itself, rather than its oxidation products, is responsible for the reversible inhibition of Complex I. nih.gov This inhibition is a critical event, as it compromises the cell's energy supply and simultaneously enhances oxidative stress, creating a vicious cycle that culminates in neuronal death. The IC50 values for the inhibition of Complex I and Complex IV by 6-hydroxydopamine have been determined to be 10.5 µM and 34 µM, respectively. nih.gov

Table 2: Impact of 6-Hydroxydopa on Mitochondrial Function

| Mitochondrial Parameter | Effect of 6-Hydroxydopa | Experimental Findings | References |

|---|---|---|---|

| ATP Concentration | Significant depletion | Observed in SH-SY5Y cells after 4 hours of exposure. | nih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Significant decrease | Indicative of mitochondrial dysfunction in SH-SY5Y cells. | nih.gov |

| Complex I (NADH Dehydrogenase) Activity | Inhibition | IC50 = 10.5 µM; reversible inhibition. | nih.govnih.gov |

| Complex IV (Cytochrome c Oxidase) Activity | Inhibition | IC50 = 34 µM. | nih.gov |

Mitochondrial Dysfunction and Bioenergetics Disruption.

Alterations in Mitochondrial Membrane Potential

The neurotoxin 6-hydroxydopamine (6-OHDA) significantly impacts mitochondrial integrity, with a key effect being the disruption of the mitochondrial membrane potential (ΔΨm). Research has shown that exposure of SH-SY5Y human neuroblastoma cells to 6-OHDA leads to a collapse of the mitochondrial membrane potential nih.gov. This depolarization of the mitochondrial membrane is a critical event in the cascade of cellular damage induced by the toxin.

Studies have demonstrated that the fragmentation of mitochondria, another consequence of 6-OHDA exposure, is an early event that precedes the collapse of the mitochondrial membrane potential and the subsequent release of cytochrome c nih.gov. In differentiated SH-SY5Y cells, treatment with 6-OHDA has been observed to cause a loss of ΔΨm mdpi.com. The reduction in mitochondrial membrane potential is a key indicator of mitochondrial dysfunction, which is a central element in the neurodegenerative process initiated by 6-OHDA.

The following table summarizes the effects of 6-Hydroxydopa on key mitochondrial parameters based on experimental findings in SH-SY5Y cells.

| Parameter | Effect of 6-Hydroxydopa | Cell Line | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease / Collapse | SH-SY5Y | nih.govmdpi.com |

| Mitochondrial Morphology | Fragmentation | SH-SY5Y | nih.gov |

| Cytochrome c | Release | SH-SY5Y | nih.gov |

| ATP Production | Decrease | Differentiated SH-SY5Y | mdpi.com |

Mitochondrial ROS Production and ERK Activation

6-Hydroxydopamine induces oxidative stress through the generation of reactive oxygen species (ROS), a process that is intricately linked to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. The production of ROS by 6-OHDA occurs in two distinct phases: an initial phase that coincides with the autoxidation of 6-OHDA, followed by a delayed onset of mitochondrial ROS production nih.gov.

This delayed phase of mitochondrial ROS generation is temporally correlated with the phosphorylation and activation of a mitochondrial pool of ERK nih.govnih.gov. The activation of ERK is a critical step in the neurotoxic mechanism of 6-OHDA. Studies have shown a direct link between the timing of antioxidant intervention and the prevention of ERK phosphorylation. For instance, the hydrogen peroxide scavenger catalase is only effective in preventing 6-OHDA-induced toxicity if administered shortly after exposure, highlighting the early role of ROS in initiating the toxic cascade nih.gov. In contrast, metalloporphyrin antioxidants can offer protection even when added at a later time point, but they lose their efficacy once mitochondrial ROS production and subsequent ERK activation have commenced nih.govnih.gov.

The activation of ERK appears to be a downstream event of mitochondrial ROS production nih.gov. This suggests that the generation of ROS within the mitochondria is a key signaling event that triggers the activation of the ERK pathway, ultimately contributing to neuronal cell death. The sustained activation of ERK, mediated by ROS, is considered a significant contributor to the cytotoxicity of 6-OHDA ias.ac.in.

Neuroinflammation and Glial Cell Interactions

The neurotoxic effects of 6-hydroxydopamine extend beyond direct neuronal damage to encompass the activation of glial cells and the initiation of neuroinflammatory processes. Glial cells, including microglia and astrocytes, play a crucial role in the brain's response to injury and are significantly impacted by 6-OHDA. In animal models of Parkinson's disease, injections of 6-OHDA lead to a strong activation of microglia in the substantia nigra and striatum nih.gov. This microglial activation can precede the degeneration of dopaminergic neurons, suggesting that neuroinflammation is an early and contributing factor to the neurodegenerative process mdpi.com.

Microglial Activation and Cytokine Expression

Upon activation by 6-hydroxydopamine, microglia undergo a phenotypic transformation, often referred to as an "activated" state, which is characterized by the release of pro-inflammatory cytokines. In vitro studies using the BV-2 microglial cell line have shown that treatment with 6-OHDA leads to a significant increase in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) oup.com. Similarly, in a mouse model of Parkinson's disease induced by 6-OHDA, activated microglia in the substantia nigra and caudatoputamen were identified as the source of TNF-α expression frontiersin.org.

The upregulation of these cytokines contributes to the neuroinflammatory environment that exacerbates neuronal damage. The table below illustrates the changes in pro-inflammatory cytokine expression in response to 6-OHDA treatment in different experimental models.

| Cytokine | Change in Expression | Experimental Model | Reference |

| TNF-α | Increased | BV-2 microglial cells | oup.com |

| IL-1β | Increased | BV-2 microglial cells | oup.com |

| TNF-α | Upregulated | 6-OHDA mouse model (substantia nigra and caudatoputamen) | frontiersin.org |

| IL-1β | Increased | 6-OHDA rat model (substantia nigra) with LPS co-treatment | oup.com |

| IL-6 | Increased | 6-OHDA rat model (substantia nigra) with LPS co-treatment | oup.com |

Protein and Nucleic Acid Damage and Modification

Protein Modification via Cysteine

The oxidative stress induced by 6-hydroxydopamine contributes to the modification of cellular proteins, with cysteine residues being particularly susceptible targets. The thiol group of cysteine is readily oxidized, leading to a variety of post-translational modifications that can alter protein structure and function frontiersin.org. The auto-oxidation of 6-OHDA generates reactive oxygen species and quinone products, which can directly or indirectly lead to the oxidation of cysteine residues nih.gov.

These modifications can include the formation of sulfenic, sulfinic, and sulfonic acids, as well as the formation of disulfide bonds frontiersin.orgmdpi.com. Such changes can have profound effects on protein activity, stability, and interaction with other molecules. For example, the oxidation of critical cysteine residues in enzymes can lead to their inactivation frontiersin.org. In the context of neurodegeneration, the modification of proteins involved in cellular signaling and survival pathways can contribute to the toxic effects of 6-OHDA. While the direct adduction of 6-OHDA to cysteine residues has been a subject of investigation, the broader oxidative environment it creates is a key driver of cysteine modifications.

Impact on DNA, RNA, and Protein Synthesis

The genotoxic potential of 6-hydroxydopamine is evident in its ability to induce damage to nucleic acids. The administration of 6-OHDA has been shown to increase the production of hydroxyl radicals, which can directly react with DNA bases, leading to modifications and damage nih.gov. Studies in rat striatum have demonstrated that 6-OHDA administration results in increased levels of modified DNA bases such as 5-hydroxycytosine and hypoxanthine nih.gov. This oxidative damage to DNA can lead to mutations and strand breaks, compromising the integrity of the genome and contributing to cellular dysfunction and apoptosis nih.govmdpi.com.

The impact of 6-OHDA extends to RNA and protein synthesis. Oxidative damage to RNA can lead to errors in transcription and translation, resulting in the production of dysfunctional proteins mdpi.com. Furthermore, studies have shown that inhibitors of protein synthesis can abolish the protective preconditioning effect of sublethal doses of 6-OHDA, suggesting that the cellular response to this toxin involves alterations in protein synthesis researchgate.net. 6-OHDA has also been found to increase the levels of ubiquitin-conjugated proteins and enhance protein degradation, indicating an impact on the protein quality control system nih.gov.

Interaction with Alpha-Synuclein Aggregation

The neurotoxin 6-hydroxydopamine (6-OHDA), the metabolic product of 6-Hydroxydopa, D-, is intricately linked with the pathological aggregation of alpha-synuclein (α-Syn), a key feature of neurodegenerative diseases like Parkinson's disease. frontiersin.org Research indicates that the presence of 6-OHDA can significantly influence the behavior of α-Syn. Studies have shown that in cellular models, 6-OHDA toxicity can lead to the phosphorylation of α-Syn at the serine-129 position. nih.gov This post-translational modification is significant, as nearly 90% of α-Syn found in the characteristic Lewy bodies of Parkinson's disease patients is phosphorylated at this site, compared to only about 4% in healthy brains. nih.gov

The interaction appears to be bidirectional. Pre-existing aggregates of α-Syn, in the form of pre-formed fibrils (PFFs), can render neurons more susceptible to 6-OHDA-induced degeneration. nih.gov In animal models, the combination of α-Syn PFF injection and 6-OHDA administration results in significant damage to the nigrostriatal pathway, with neurons containing large α-Syn aggregates being particularly vulnerable to the toxin's effects. nih.gov This suggests a synergistic mechanism where α-Syn aggregation and 6-OHDA toxicity exacerbate each other, accelerating neuronal death. The accumulation of aggregated α-Syn is a central event in the initiation and spread of pathology, as it can disrupt mitochondrial function, increase oxidative stress, and trigger neuroinflammatory responses, all of which can be potentiated by 6-OHDA. frontiersin.org

Table 1: 6-OHDA and Alpha-Synuclein Interaction

| Feature | Observation in Research Models | Significance |

|---|---|---|

| α-Syn Phosphorylation | 6-OHDA exposure increases phosphorylation at serine-129. nih.gov | Phosphorylated α-Syn is the dominant form in pathological Lewy bodies. nih.gov |

| Neuronal Vulnerability | Neurons with large α-Syn aggregates show increased vulnerability to 6-OHDA. nih.gov | Suggests a synergistic effect between α-Syn pathology and the neurotoxin. |

| Pathological Cascade | α-Syn aggregation disrupts cellular functions like mitochondrial activity and promotes oxidative stress, which are also mechanisms of 6-OHDA toxicity. frontiersin.org | Highlights a convergence of pathological pathways leading to neurodegeneration. |

Cellular Uptake and Transport Mechanisms

Role of Catecholaminergic Transport Systems (e.g., Dopamine and Noradrenaline Reuptake Transporters)

The selective toxicity of 6-hydroxydopamine towards catecholaminergic neurons is primarily due to its recognition and uptake by specific transport proteins located on the plasma membranes of these cells. The dopamine transporter (DAT) and the noradrenaline transporter (NET) are the principal conduits for the entry of 6-OHDA into dopaminergic and noradrenergic neurons, respectively. doi.orgnih.govunc.edu

The structural similarity of 6-OHDA to the endogenous neurotransmitters dopamine and noradrenaline allows it to be a substrate for these transporters. Once administered, its precursor 6-Hydroxydopa, D- is converted to 6-OHDA, which then gains access to the brain. The high density of DAT in regions like the caudate nucleus and nucleus accumbens explains the profound dopaminergic neurodegeneration seen in these areas following 6-OHDA exposure. nih.govmarquette.edu Similarly, the NET facilitates the accumulation of the toxin in noradrenergic neurons. nih.gov

Interestingly, in brain regions with low DAT expression, such as the frontal cortex, the NET can promiscuously take up dopamine and, by extension, 6-OHDA. nih.gov This highlights the crucial role of both transporters in mediating the regional selectivity of the neurotoxin. Pharmacological blockade of these transporters can prevent 6-OHDA uptake and subsequent toxicity. For instance, drugs that inhibit DAT or NET can protect the respective neuronal populations from degeneration. doi.orgnih.gov Conversely, inhibitors of catecholamine uptake have been shown to elevate the levels of 6-hydroxydopamine in brain tissue after the administration of its precursor, 6-OH-DOPA. nih.gov

Intracellular Signaling Pathways and Regulatory Responses

Involvement of MAP Kinase Pathways (e.g., ERK)

Following its uptake into neurons, 6-hydroxydopamine triggers a cascade of intracellular signaling events, with the mitogen-activated protein kinase (MAPK) pathway playing a critical role. Specifically, the extracellular signal-regulated kinase (ERK), a key component of the MAPK cascade, is significantly activated in response to 6-OHDA. nih.govnih.gov The MAPK/ERK pathway is a fundamental signaling chain that transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division and survival. wikipedia.orgyoutube.com

Research has demonstrated that in animal models with 6-OHDA-induced lesions of the nigrostriatal pathway, there is a pronounced increase in the phosphorylation (activation) of ERK1/2 in the affected striatum. nih.gov This activation is not merely a byproduct of cellular stress but appears to contribute directly to the neurodegenerative process. Studies using neuronal cell lines show that 6-OHDA induces a delayed phase of mitochondrial reactive oxygen species (ROS) production, which is associated with the phosphorylation of a mitochondrial pool of ERK. nih.gov Inhibition of the ERK pathway has been shown to confer protection against 6-OHDA toxicity, implicating mitochondrial ERK activation as a key step in the oxidative neuronal injury process. nih.gov

Activation of Antioxidant Response Pathways (e.g., Nrf2/HO-1, PPARγ)

In response to the intense oxidative stress generated by 6-OHDA, cells activate endogenous antioxidant defense mechanisms. A primary pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.netnih.govfrontiersin.org Nrf2 is a transcription factor that controls the expression of a suite of protective genes, including the potent antioxidant enzyme heme oxygenase-1 (HO-1). frontiersin.org

Exposure to 6-OHDA leads to an upregulation of the Nrf2/HO-1 signaling axis as a compensatory survival response. Studies have shown that substances that enhance the activation of this pathway can protect dopaminergic neurons from 6-OHDA-induced cell death. mdpi.com Activation of Nrf2 promotes its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, like HO-1, thereby boosting the cell's capacity to neutralize ROS and mitigate damage. mdpi.comfrontiersin.org The protective effects of activating this pathway are significant, as blocking Nrf2 has been shown to weaken the neuroprotective effects of various compounds against 6-OHDA. mdpi.com

Table 2: Key Signaling Pathways Modulated by 6-OHDA

| Pathway | Role in 6-OHDA Action | Consequence of Modulation |

|---|---|---|

| MAPK/ERK | Activated by 6-OHDA, particularly in mitochondria. nih.govnih.gov | Contributes to oxidative injury and neurodegeneration. nih.gov |

| Nrf2/HO-1 | Activated as a cellular defense mechanism against oxidative stress. mdpi.comresearchgate.net | Upregulates antioxidant enzymes, providing neuroprotection. mdpi.comfrontiersin.org |

| cAMP/PKA/CREB | Potentially inhibited, mirroring the effect of D2-like dopamine receptor activation. nih.govsunyempire.edu | May contribute to altered gene expression and neuronal dysfunction. |

cAMP/PKA/CREB Pathway Modulation

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous second messenger system crucial for neuronal function. It involves the activation of protein kinase A (PKA) by cAMP, which in turn phosphorylates the cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of genes vital for neuronal survival, plasticity, and differentiation. nih.govnih.gov

Impact on Neurotransmitter Systems and Neural Circuits

The neurotoxic catecholamine 6-hydroxydopa (6-OHDOPA) exerts profound and differential effects on various neurotransmitter systems, leading to significant alterations in neural circuits. Its primary mechanism of action involves its uptake into catecholaminergic neurons, where it generates reactive oxygen species, leading to oxidative stress and eventual neuronal degeneration. This section details the specific impacts of 6-OHDOPA on noradrenergic, dopaminergic, and other key neurotransmitter systems, as well as the subsequent neuronal adaptations.

Effects on Noradrenergic Neurons and Norepinephrine (B1679862) Levels

6-Hydroxydopa administration, particularly during development, markedly alters the maturation and integrity of central noradrenergic neurons, resulting in region-specific and long-lasting changes in norepinephrine (NE) levels. When administered to newborn rats, 6-OHDOPA can lead to a significant decrease in NE concentrations in the cerebral cortex and spinal cord, while paradoxically increasing NE levels in the brain stem, especially the pons. nih.gov

Studies in developing rat brains have shown that 6-OHDOPA can permanently impair the growth of noradrenergic neurons. nih.gov In brain regions supplied by the dorsal noradrenergic bundle, such as the neocortex and hippocampus, NE levels are depressed by 55% to 85% following treatment from birth. nih.gov This is accompanied by a roughly 40% reduction in the uptake of radiolabeled NE by synaptosomes from the neocortex, indicating a lasting impairment of noradrenergic nerve terminals. nih.gov

Conversely, in the cerebellum of rats treated with 6-OHDOPA from birth, NE levels can be elevated twofold by eight weeks of age. nih.gov This increase is not associated with a rise in the number of nerve endings but rather an enhancement of intraneuronal NE storage. nih.gov The hypothalamus, however, does not show dramatic alterations in NE levels, though NE uptake is reduced by approximately 40% for up to a year. nih.gov The pons-medulla and midbrain regions exhibit moderate increases in NE levels at five and eight weeks post-treatment. nih.gov The differential effects of 6-OHDOPA on noradrenergic neurons across various brain regions are dependent on the timing and dosage of its administration. nih.gov

Table 1: Effects of 6-Hydroxydopa on Norepinephrine Levels and Uptake in Different Brain Regions of Developing Rats

| Brain Region | Effect on Norepinephrine (NE) Levels | Effect on NE Uptake |

|---|---|---|

| Neocortex | Depressed by 55-85% | Reduced by ~40% |

| Hippocampus | Depressed by 55-85% | Not specified |

| Cerebellum | Elevated twofold at 8 weeks | Not increased |

| Hypothalamus | Not dramatically altered | Reduced by ~40% |

| Pons-Medulla | Moderately increased at 5 and 8 weeks | Not increased |

| Midbrain | Moderately increased at 5 and 8 weeks | Not specified |

Effects on Dopaminergic Neurons and Dopamine Levels

6-Hydroxydopa is a precursor to the neurotoxin 6-hydroxydopamine (6-OHDA), which is widely used to create experimental models of Parkinson's disease due to its selective toxicity to dopaminergic neurons. nih.govfrontiersin.org Systemic administration of 6-OHDOPA has been shown to be less effective than its metabolite, 6-OHDA, in producing destructive effects on tuberoinfundibular dopaminergic neurons. nih.gov However, 6-OHDA administration leads to a dose- and time-dependent depletion of dopamine in the hypothalamic median eminence. nih.gov

The neurotoxicity of 6-OHDA is particularly pronounced in the dopaminergic neurons of the substantia nigra pars compacta (SNc), a key pathological feature of Parkinson's disease. nih.govfrontiersin.org In vitro studies on rat midbrain slices have demonstrated that 6-OHDA induces a rapid, dose-dependent decrease in the firing of SNc neurons. nih.gov At lower concentrations, it causes hyperpolarization of the cell membrane, while higher doses lead to a reduction in membrane capacitance and resistance, along with dendritic damage. nih.gov This is accompanied by a sustained increase in intracellular calcium levels. nih.gov

Unilateral injection of 6-OHDA into the striatum of rats results in a significant reduction in tyrosine hydroxylase immunoreactivity, indicating a loss of dopaminergic neurons in the ipsilateral SNc. nih.gov This neuronal loss is associated with robust astrocytic and microglial activation, suggesting a significant neuroinflammatory response. nih.gov The toxicity of 6-OHDA is not always selective in vitro, as at certain concentrations it can damage both dopaminergic and non-dopaminergic cells. nih.gov

Table 2: Effects of 6-Hydroxydopamine (6-OHDA) on Dopaminergic Neurons

| Parameter | Observation | Reference |

|---|---|---|

| Dopamine Levels (Hypothalamic Median Eminence) | Dose- and time-dependent depletion | nih.gov |

| Firing of SNc Neurons | Concentration-dependent decrease | nih.gov |

| SNc Neuron Membrane Potential | Hyperpolarization at lower doses | nih.gov |

| SNc Neuron Membrane Properties | Reduced capacitance and resistance at higher doses | nih.gov |

| Intracellular Calcium (SNc Neurons) | Gradual and sustained increase | nih.gov |

| Dopaminergic Neuron Count (SNc) | ~40% loss after intrastriatal injection | nih.gov |

| Glial Response (Striatum and SNc) | Robust astrocytic and microglial activation | nih.gov |

Alterations in Other Neurotransmitter Systems (e.g., Serotonin (B10506), GABA)

The effects of 6-hydroxydopa and its neurotoxic metabolite, 6-OHDA, are not strictly confined to catecholaminergic systems. Research indicates that the administration of 6-OHDA can also lead to alterations in other neurotransmitter systems, including the serotonergic and GABAergic systems.

Studies have shown that while 6-OHDA selectively depletes catecholamines, it does not significantly alter the brain concentrations of serotonin (5-HT) in the short term. bohrium.com However, the damage to dopaminergic neurons can have indirect and long-term consequences on the serotonin system. For instance, in animal models of Parkinson's disease created using 6-OHDA, subsequent treatment with L-DOPA can lead to deficits in serotonin neurotransmission, including decreased levels of serotonin and its metabolites in various brain regions. nih.gov

Regarding the GABAergic system, neonatal treatment with 6-OHDA has been found to affect the maturation of GABA(A) receptors in a region-specific manner. In the frontal cortex of rats, neonatal 6-OHDA administration temporarily delays the postnatal transcription of the α1 and γ2 subunits of the GABA(A) receptor. nih.gov This effect was not observed in the hippocampus. Furthermore, in adult rats with neonatal 6-OHDA lesions, there is an increase in GABA levels in the neostriatum, which is correlated with alterations in dopamine receptor densities. nih.gov Specifically, GABA levels were inversely related to D2 receptors in control animals, a relationship that was reversed after the 6-OHDA lesion. nih.gov

Neuronal Adaptations and Interplay Between Phenotypes

The neurotoxic effects of 6-hydroxydopamine induce a range of neuronal adaptations and compensatory responses in the affected neural circuits. Following the destruction of a significant portion of dopaminergic neurons in the nigrostriatal bundle, the remaining neurons exhibit compensatory changes to maintain a level of normal function. nih.gov These adaptations can include an increase in the activity of the surviving dopaminergic neurons and an increased release of dopamine per impulse from the residual terminals. nih.gov

Research has also indicated that following 6-OHDA-induced injury, there can be a discrepancy between the loss of the dopaminergic phenotype (as measured by tyrosine hydroxylase expression) and actual cell death. nih.gov This suggests that some neurons may survive the initial insult but lose their ability to produce dopamine. Neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF), have been shown to restore the dopaminergic phenotype in these affected cells, indicating a potential for recovery. nih.gov

The interplay between different neuronal phenotypes is also evident in the response to 6-OHDA. The initial neurotoxic event triggers a neuroinflammatory response, characterized by the activation of microglia and astrocytes. nih.gov This glial activation, while part of the brain's defense mechanism, can also contribute to secondary neuronal damage. Furthermore, the alterations in the GABAergic system, such as changes in GABA levels and receptor expression, reflect an adaptive response to the loss of dopaminergic input. nih.govnih.gov These plastic changes in non-dopaminergic systems highlight the complex interplay between different neuronal populations in response to neurotoxic injury.

Preclinical Research Models and Methodologies Utilizing 6 Hydroxydopa

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the specific cellular and molecular pathways affected by 6-OHDA. These models are instrumental in screening potential neuroprotective compounds and elucidating the intricate mechanisms of neurotoxicity.

Neuronal Cell Lines (e.g., SH-SY5Y, PC12, B65)

Neuronal cell lines are widely employed in 6-OHDA research due to their accessibility, ease of manipulation, and ability to exhibit key features of dopaminergic neurons.

The human neuroblastoma cell line, SH-SY5Y , is a cornerstone in PD research. abcresearch.netnih.gov When differentiated, these cells adopt a more mature neuronal phenotype, making them a suitable model to study the effects of neurotoxins. Exposure of SH-SY5Y cells to 6-OHDA induces a cascade of events characteristic of neurodegeneration, including oxidative stress, mitochondrial dysfunction, and apoptosis. abcresearch.netresearchgate.net Studies have shown that 6-OHDA treatment in SH-SY5Y cells leads to a decrease in cell viability and an increase in markers of apoptosis such as Bax expression. abcresearch.netresearchgate.net A global proteomics approach in terminally differentiated SH-SY5Y cells revealed that 6-OHDA treatment leads to the enrichment of the nucleosomal degradation pathway, providing insights into the specific molecular machinery involved in the cell death process. nih.gov

PC12 cells , derived from a rat pheochromocytoma, are another valuable tool. These cells can be differentiated with nerve growth factor to exhibit a neuronal-like phenotype and synthesize and store dopamine (B1211576). Research has demonstrated that co-culturing 6-OHDA-treated PC12 cells with bone marrow-derived mesenchymal stem cells can enhance PC12 cell viability and dopamine secretion, suggesting a protective role for the stem cells. researchgate.net Furthermore, studies have investigated the protective effects of various compounds, such as tea catechins, against 6-OHDA-induced oxidative damage in PC12 cells. nih.gov

While less common in recent literature, the B65 neuroblastoma cell line has also been utilized in neurotoxicity studies. The principles of 6-OHDA-induced toxicity observed in other neuronal cell lines, such as the induction of oxidative stress and apoptosis, are generally applicable to B65 cells as well.

Table 1: Key Findings in Neuronal Cell Lines Treated with 6-Hydroxydopa

| Cell Line | Key Findings | References |

|---|---|---|

| SH-SY5Y | 6-OHDA induces oxidative stress, mitochondrial dysfunction, and apoptosis. abcresearch.netresearchgate.net | abcresearch.net, nih.gov, researchgate.net |

| Proteomics analysis revealed enrichment of the nucleosomal degradation pathway following 6-OHDA treatment. nih.gov | ||

| PC12 | Co-culture with bone marrow-derived mesenchymal stem cells improved viability and dopamine secretion after 6-OHDA exposure. researchgate.net | nih.gov, researchgate.net |

| Catechins have shown protective effects against 6-OHDA-induced oxidative damage. nih.gov |

Non-Neuronal Cell Models (e.g., Melanoma Cells, HEK293T, U2OS)

While the primary focus of 6-OHDA research is on neuronal cells, non-neuronal cell models have also been employed to investigate specific aspects of its activity and for comparative purposes.

Melanoma cells have been a subject of interest due to their shared embryological origin with neurons and their capacity for melanin (B1238610) synthesis, which involves L-dopa, a precursor to dopamine. Studies have shown that 6-hydroxydopa exhibits selective toxicity towards melanoma cells, particularly pigmented ones. nih.gov This selective effect is thought to be mediated by the enzyme tyrosinase, which is specific to melanocytes. nih.gov The growth inhibitory effects of 6-hydroxydopa were more pronounced in melanotic melanoma cells compared to amelanotic or other non-pigmented cell lines. nih.gov

Cell lines like HEK293T (Human Embryonic Kidney 293T) and U2OS (Human Osteosarcoma) are often used in biomedical research for their robust growth and high transfection efficiency. While not primary models for neurodegeneration, they can be utilized in studies to overexpress specific proteins of interest and investigate their interaction with 6-OHDA or its downstream signaling pathways in a simplified cellular context.

Primary Cell Cultures in Research

Primary cell cultures, derived directly from animal tissues, offer a more physiologically relevant model compared to immortalized cell lines.

Primary cultures of mesencephalic cells , which contain dopaminergic neurons from the substantia nigra and ventral tegmental area, are a valuable in vitro model. nih.govsci-hub.se Research using these cultures has shown that 6-OHDA selectively damages dopamine neurons, while other neuronal types, such as GABAergic neurons, are less affected. researchgate.net Studies have demonstrated that 6-OHDA induces cell death in these cultures, which can be attenuated by antioxidants like catechin. nih.gov Furthermore, the neurotoxic effects of 6-OHDA in these cultures can be blocked by inhibitors of the dopamine transporter, highlighting the specific uptake mechanism of the toxin into dopaminergic neurons. researchgate.net These primary cultures have also been instrumental in evaluating the neuroprotective potential of various growth factors. researchgate.net

In Vivo Animal Models for Studying 6-Hydroxydopa Effects

In vivo animal models, primarily in rodents, are indispensable for understanding the complex systemic and behavioral consequences of dopaminergic neurodegeneration and for testing potential therapeutic interventions.

Rodent Models of Neurodegeneration (e.g., Parkinson's Disease Models)

The administration of 6-OHDA to rodents is a widely accepted method for creating models of Parkinson's disease. nih.govneuro.or.kr Since 6-OHDA cannot cross the blood-brain barrier, it must be directly injected into specific brain regions. frontiersin.orgresearchgate.net The most common targets are the substantia nigra pars compacta (SNc), the medial forebrain bundle (MFB), or the striatum. frontiersin.orgnih.gov These injections lead to a progressive retrograde degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the neuronal loss seen in PD. frontiersin.org

These models replicate many of the key features of PD, including motor deficits such as akinesia, bradykinesia, and rotational behavior in response to dopamine agonists. frontiersin.orgnih.gov The extent of the lesion and the resulting behavioral impairments can be modulated by the site of injection and the amount of 6-OHDA administered. frontiersin.org For instance, injections into the MFB tend to cause a more rapid and extensive loss of dopaminergic neurons compared to striatal injections. frontiersin.org

Table 2: Common Injection Sites for 6-OHDA in Rodent Models of Parkinson's Disease

| Injection Site | Consequence | Reference |

|---|---|---|

| Substantia Nigra pars compacta (SNc) | Direct destruction of dopaminergic neuron cell bodies. | frontiersin.org |

| Medial Forebrain Bundle (MFB) | Rapid and severe degeneration of the nigrostriatal pathway. frontiersin.orgnih.gov | frontiersin.org, nih.gov |

| Striatum | Slower, retrograde degeneration of dopaminergic neurons over several weeks. frontiersin.org | frontiersin.org |

Unilateral and Bilateral Lesioning Strategies

The choice between a unilateral or bilateral lesion depends on the specific research question.

Unilateral lesioning , where 6-OHDA is injected into one hemisphere of the brain, is the more common approach. criver.comparkinsonsroadmap.orgmdpi.com This strategy offers the significant advantage of having the unlesioned hemisphere serve as an internal control, which is beneficial for both histological and behavioral analyses. mdpi.comnih.gov Unilaterally lesioned animals exhibit characteristic rotational behavior when challenged with dopamine-modulating drugs, providing a quantifiable measure of the lesion's severity. nih.gov This model is particularly useful for studying compensatory mechanisms and for screening potential neuroprotective or restorative therapies. mdpi.comnih.gov

Table 3: Comparison of Unilateral and Bilateral 6-OHDA Lesioning Strategies

| Feature | Unilateral Lesion | Bilateral Lesion | Reference |

|---|---|---|---|

| Control | Intact hemisphere serves as an internal control. mdpi.comnih.gov | Requires a separate sham-operated control group. | nih.gov, mdpi.com |

| Behavioral Deficits | Asymmetrical motor deficits (e.g., rotational behavior). nih.gov | Symmetrical and more severe motor impairments. nih.gov | nih.gov |

| Animal Welfare | Generally better survival and less impact on feeding/drinking. mdpi.com | Can lead to significant health issues requiring intensive care. mdpi.com | mdpi.com |

| Research Application | Studying compensatory mechanisms, screening therapies. mdpi.comnih.gov | Investigating the effects of severe, symmetrical dopamine depletion. nih.gov | nih.gov |

Neonatal 6-Hydroxydopa Treatment Models

The administration of 6-hydroxydopamine to neonatal animals, particularly rats and mice, serves as a valuable tool for investigating the development and plasticity of the central nervous system. uu.nljneurosci.org When administered systemically to newborn rats, 6-OHDA can cross the blood-brain barrier, which is not fully developed at this stage, leading to widespread and lasting effects on catecholaminergic systems. nih.govnih.gov

This treatment modality results in a significant and persistent reduction of noradrenaline levels in various brain regions, most notably the cerebral cortex. uu.nl Conversely, an increase in noradrenaline concentrations is observed in the brainstem, specifically in the pons-medulla region. uu.nlnih.gov This differential effect is attributed to the degeneration of noradrenergic nerve terminals in the forebrain and a compensatory or reactive increase in terminals in the brainstem. uu.nlnih.gov Studies have shown that neonatal 6-OHDA treatment in rats can lead to a more than 160% increase in noradrenaline concentration in the medulla oblongata by 13 weeks of age. uu.nl Furthermore, this model has been proposed as a valuable tool for studying neurodevelopmental disorders like Attention-Deficit/Hyperactivity Disorder (ADHD), as neonatal dopamine depletion can induce behavioral and morphological changes that resemble the human condition. nih.govresearchgate.net

Specificity for Catecholaminergic Neurons

The selective neurotoxicity of 6-hydroxydopamine is a key feature that makes it an invaluable research tool. elsevier.eswikipedia.org This specificity arises from its structural similarity to dopamine, which allows it to be taken up into dopaminergic and noradrenergic neurons via their respective high-affinity transporters. elsevier.eswikipedia.org Once inside the neuron, 6-OHDA undergoes auto-oxidation, leading to the generation of reactive oxygen species (ROS), including hydrogen peroxide and superoxide (B77818) radicals. elsevier.es These ROS cause oxidative stress, mitochondrial dysfunction, and ultimately, cell death. elsevier.espnas.org

To enhance its selectivity for dopaminergic neurons, 6-OHDA is often administered in conjunction with a norepinephrine (B1679862) transport inhibitor, such as desipramine. nih.govresearchgate.net This prevents the uptake of 6-OHDA into noradrenergic neurons, thereby focusing its neurotoxic effects on the dopaminergic system. nih.govresearchgate.net Research has demonstrated that this approach can lead to the destruction of 90-99% of dopaminergic neurons in the substantia nigra pars compacta (SNpc) in neonatal rats. nih.gov The specificity of 6-OHDA for catecholaminergic neurons has been confirmed in various species, including Caenorhabditis elegans, where it induces morphological changes specifically in dopamine neurons without affecting other neuronal types like serotonergic or cholinergic neurons. pnas.org

Behavioral Phenotyping and Assessment in Animal Models

Animal models created using 6-OHDA exhibit a range of behavioral deficits that are assessed to understand the functional consequences of catecholaminergic neurodegeneration. nih.govnih.gov In models of Parkinson's disease, unilateral injection of 6-OHDA into the nigrostriatal pathway induces motor asymmetry, which is a key behavioral phenotype. nih.gov

In neonatal 6-OHDA lesion models used to study conditions like ADHD, a different set of behavioral assessments is employed. nih.govfrontiersin.org These models, particularly in mice, have been shown to exhibit hyperactivity, attention deficits, and impulsivity. nih.govresearchgate.net Specific tests used to evaluate these behaviors include:

Open Field Test: To assess locomotor activity and hyperactivity. nih.govresearchgate.net

Five-Choice Serial Reaction Time Task (5-CSRTT): To measure attention and impulsivity. nih.govfrontiersin.org

Elevated Plus Maze Test: To evaluate anxiety-like behaviors. nih.govresearchgate.net

Social Interaction Test: To assess antisocial behaviors. nih.govresearchgate.net

Novel Object Recognition Test: To examine cognitive function and memory. nih.govresearchgate.net

Latent Inhibition Test: To assess selective attention. frontiersin.orgresearchgate.net

Cliff Avoidance Reaction Test: To measure impulsive behavior. frontiersin.orgresearchgate.net

These behavioral assessments provide a comprehensive picture of the functional deficits resulting from neonatal dopamine depletion and help validate the use of these models for studying neurodevelopmental disorders. nih.govfrontiersin.org

Histopathological and Immunohistochemical Analysis in Animal Models

Following the administration of 6-OHDA, histopathological and immunohistochemical analyses are crucial for quantifying the extent of neuronal damage and observing the cellular response. nih.govlu.se A primary technique involves staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines. elsevier.esnih.gov A decrease in the number of TH-positive neurons is a widely accepted marker for the loss of dopaminergic neurons. elsevier.esresearchgate.net

Stereological quantification of TH-positive neurons in the substantia nigra pars compacta (SNpc) and measurement of TH-positive fiber density in the striatum are common methods to assess the degree of lesioning. researchgate.net In addition to TH, other markers can be used to visualize different aspects of the neuronal and glial response. For instance, glial fibrillary acidic protein (GFAP) is used to identify reactive astrogliosis, and markers like Iba1 are used to visualize microglia activation, both of which are common features following 6-OHDA-induced neurodegeneration. nih.gov Dual immunofluorescence histochemistry has also been employed to study the neurochemical changes within specific neuronal populations, such as the detection of dopamine within serotonergic fibers after L-DOPA administration in 6-OHDA lesioned rats. nih.gov These analyses provide essential validation of the animal model by confirming the intended neurodegeneration and characterizing the associated cellular changes. nih.govlu.se

Advanced Research Methodologies and Techniques

The study of 6-Hydroxydopa and its effects has been advanced by the application of sophisticated analytical techniques that allow for precise measurement of mitochondrial function and neurochemical concentrations.

High-Resolution Respirometry for Mitochondrial Function Assessment

Mitochondrial dysfunction is a key mechanism implicated in the neurotoxic effects of 6-OHDA. nih.govresearchgate.net High-resolution respirometry is a powerful technique used to assess mitochondrial function in detail. nih.govresearchgate.net This method allows for the measurement of oxygen consumption rates in response to various substrates and inhibitors, providing insights into the function of different components of the mitochondrial electron transport chain. nih.govresearchgate.net

Studies using high-resolution respirometry on brain tissue from 6-OHDA-treated rats have demonstrated a significant impairment of oxidative phosphorylation, primarily due to a decrease in Complex I activity. nih.gov This is evidenced by a progressive decrease in the respiratory control ratio (RCR), a key indicator of the coupling between substrate oxidation and ATP synthesis. nih.govresearchgate.net In one study, a decrease in RCR of up to 58% was observed in the lesioned substantia nigra compared to the non-lesioned side. nih.gov This technique is sensitive enough to detect dose-dependent effects of 6-OHDA on mitochondrial function and can be correlated with behavioral and histological outcomes. nih.gov

| Parameter | Effect of 6-OHDA | Reference |

| Oxidative Phosphorylation | Impaired | nih.gov |

| Complex I Activity | Decreased | nih.gov |

| Respiratory Control Ratio (RCR) | Progressively decreased | nih.govresearchgate.net |

| Coupling of Oxidative Phosphorylation | Markedly uncoupled | nih.gov |

Table 1: Effects of 6-Hydroxydopa on Mitochondrial Respiration

Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Compound Measurement

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for quantifying monoamine neurotransmitters and their metabolites in biological samples, including brain tissue. semanticscholar.orgmdpi.com This technique is essential for accurately measuring the neurochemical changes induced by 6-OHDA. nih.govsemanticscholar.org

HPLC-ECD is widely used to determine the concentrations of dopamine, noradrenaline, and serotonin (B10506), as well as their metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). semanticscholar.orglcms.cz The method's high sensitivity allows for the detection of these compounds at very low concentrations, often in the picomolar range, which is crucial when analyzing small brain regions or microdialysates. lcms.cz For example, in neonatal 6-OHDA lesion models, HPLC-ECD has been used to demonstrate significant reductions in dopamine levels in the frontal cortex and corresponding increases in serotonin and norepinephrine concentrations in the nucleus accumbens. nih.gov

| Compound | Brain Region | Effect of Neonatal 6-OHDA | Reference |

| Dopamine | Frontal Cortex | Significantly reduced | nih.gov |

| Serotonin | Nucleus Accumbens | Significantly increased | nih.gov |

| 5-HIAA | Nucleus Accumbens | Significantly increased | nih.gov |

| Norepinephrine | Nucleus Accumbens | Significantly increased | nih.gov |

Table 2: Neurochemical Changes Measured by HPLC-ECD in Neonatal 6-OHDA Lesioned Rats

Spectroscopic Techniques (e.g., Mass Spectrometry, UV-Vis Spectroscopy, NMR) for Structural and Functional Analysis

Spectroscopic methods are fundamental in the study of 6-Hydroxydopa, D- (also referred to as 6-OHDOPA), enabling its identification, structural elucidation, and the analysis of its functional roles and reactions, particularly in biological contexts.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and structure of 6-Hydroxydopa and its metabolites. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been effectively used to study both 6-Hydroxydopa and its neurotoxic product, 6-hydroxydopamine (6-OHDA). nih.gov Analysis reveals that protonated and deprotonated molecules of 6-Hydroxydopa exhibit a greater number of fragmentation pathways compared to dopamine upon collision-induced dissociation. This increased fragmentation is attributed to the presence of the 6-substituted hydroxyl group. nih.gov MS is also instrumental in identifying 6-Hydroxydopa as a component of enzyme active sites. For example, analysis of an active site peptide from bovine serum amine oxidase by mass spectrometry, in combination with other techniques, led to the identification of 6-Hydroxydopa as a redox cofactor. nih.gov Furthermore, MS is used to identify the oxidation products of 6-Hydroxydopa, which are believed to contribute to its cytotoxicity. nih.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is employed to monitor reactions involving 6-Hydroxydopa. It was used alongside MS and NMR to confirm the identity of 6-Hydroxydopa within an active site peptide of bovine serum amine oxidase. nih.gov This technique is also valuable for tracking the formation of oxidation products in real-time. For instance, the auto-oxidation of 6-OHDA, which is readily formed from 6-Hydroxydopa, can be monitored spectrophotometrically by measuring the absorbance of its quinone products. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the atomic structure of 6-Hydroxydopa, confirming the connectivity and chemical environment of its atoms. nih.govnih.gov It has been a key technique in the definitive identification of 6-Hydroxydopa as a new redox cofactor in eukaryotic enzymes, distinguishing it from other proposed structures. nih.govnih.gov

Table 1: Summary of Spectroscopic Techniques for 6-Hydroxydopa Analysis

| Technique | Application in 6-Hydroxydopa Research | Key Findings/Capabilities | References |

|---|---|---|---|

| Mass Spectrometry (MS/MS) | Identification and structural analysis of 6-Hydroxydopa and its oxidation products. | Confirms molecular weight; elucidates fragmentation patterns; identifies the compound in enzyme active sites. | nih.govnih.gov |

| UV-Vis Spectroscopy | Analysis of cofactor-containing peptides; monitoring of oxidation reactions. | Helps identify 6-Hydroxydopa in biological samples; tracks formation of quinone products. | nih.govplos.org |

| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation of 6-Hydroxydopa. | Provides detailed atomic-level structural information (¹H and ¹³C NMR); confirms identity. | nih.govnih.govnih.gov |

Molecular Biology Techniques (e.g., Gene Expression Analysis, Western Blotting)

Molecular biology techniques are essential for dissecting the cellular and molecular mechanisms underlying the neurotoxicity of 6-Hydroxydopa, primarily through its active metabolite, 6-hydroxydopamine (6-OHDA). These methods allow researchers to investigate the downstream signaling pathways and changes in gene and protein expression that lead to cell death.

Gene Expression Analysis: This approach provides a broad overview of the cellular response to 6-OHDA toxicity. DNA microarrays and whole transcript expression arrays have been used in preclinical rat models to profile gene expression changes in brain regions affected in Parkinson's disease, such as the substantia nigra and striatum. nih.govsemanticscholar.org Studies have shown that 6-OHDA administration triggers a significant inflammatory response, evidenced by changes in the expression of genes associated with inflammation. nih.gov In a study investigating potential protective agents, capsaicin (B1668287) treatment in a 6-OHDA-induced Parkinson's disease model led to the differential expression of 108 genes. Among these, the downregulation of Actg1 (actin gamma 1) and upregulation of Gsta2 (Glutathione S-transferase alpha 2) were identified as key events potentially mediating the protective effects of capsaicin against apoptosis. nih.gov

Western Blotting: This immunoassay technique is widely used to detect and quantify specific proteins, providing insights into the activation of apoptotic and stress-related pathways. In studies utilizing 6-OHDA, Western blotting has been instrumental in measuring changes in key regulatory proteins.

Apoptotic Proteins: A consistent finding is the alteration in the balance of the Bcl-2 family proteins. 6-OHDA treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. biomolther.orgabcresearch.net This shift promotes mitochondrial-mediated apoptosis. Furthermore, the cleavage and activation of caspases (e.g., caspase-3, caspase-9) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP), are confirmed by Western blot, indicating the execution of the apoptotic program. biomolther.orgnih.gov

Stress and Survival Pathways: The technique is also used to analyze signaling cascades. 6-OHDA is known to activate mitogen-activated protein kinases (MAPKs), including p38 and JNK, and affect survival pathways like PI3K/Akt. biomolther.orgnih.gov

Dopaminergic Markers: The loss of dopaminergic neurons is a hallmark of the 6-OHDA model. Western blotting is used to quantify the reduction in Tyrosine Hydroxylase (TH), the rate-limiting enzyme for dopamine synthesis, providing a measure of dopaminergic cell damage. biomolther.org It has also been used to detect changes in the accumulation of α-synuclein. researchgate.net

Table 2: Key Protein Changes Detected by Western Blotting in 6-OHDA Models

| Protein | Function | Observed Change with 6-OHDA | References |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | biomolther.orgnih.govnih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation | biomolther.orgabcresearch.net |

| Cleaved Caspase-3 | Executioner caspase in apoptosis | Upregulation / Activation | biomolther.orgnih.gov |

| Cleaved PARP | Marker of apoptosis | Upregulation / Cleavage | biomolther.org |

| p53 | Tumor suppressor, pro-apoptotic | Upregulation | nih.govnih.gov |

| Tyrosine Hydroxylase (TH) | Dopamine synthesis enzyme | Downregulation | biomolther.org |

| α-synuclein | Synaptic protein, aggregates in PD | Increased accumulation | researchgate.net |